Disperse red 1
Overview
Description
Disperse Red 1 (DR1) is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .
Synthesis Analysis
The synthesis of Disperse Red 1 has been studied extensively. Flow chemistry (FC) has been utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity . The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .Molecular Structure Analysis
The molecular formula of Disperse Red 1 is C16H18N4O3 . The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Disperse Red 1 has been used in various chemical reactions. For instance, it has been incorporated into hydroxypropyl cellulose (HPC) matrix which can be used as a coating that finds potential application in light storage and photonics . It has also been used to evaluate the third order non-linear susceptibility (X (3)) for 1,3-indandione based glasses for use in optical frequency conversion .Physical And Chemical Properties Analysis
Disperse Red 1 has a molecular weight of 314.34 g/mol . It is partially soluble in water . The melting point is 160-162 °C (lit.) .Scientific Research Applications
Application 1: Thermomechanical and Photomechanical Properties of PMMA Fibers
- Summary of the Application: This research studies the effect of azobenzene dye Disperse Red 1 (DR1) doping and annealing on the thermomechanical and photomechanical properties of poly (methyl methacrylate) (PMMA) fibers .
- Methods of Application: The mechanical properties are measured as a function of temperature, pump light intensity, and polarization . Doping with DR1 increases the stiffness and the glass transition temperature (Tg) of the PMMA fibers .
- Results or Outcomes: It was found that doping with DR1 increases the stiffness and the glass transition temperature (Tg) of the PMMA fibers. Moreover, annealing below Tg decreases Young’s modulus and increases Tg .
Application 2: Reversible Light-Induced Solubility in a Hydroxypropyl Cellulose Matrix
- Summary of the Application: This research presents results on reversible light-induced solubility of disperse red 1 (DR1) dye in a hydroxypropyl cellulose (HPC) matrix .
- Methods of Application: The samples were prepared by dissolution of both DR1 and HPC in acetone and left to dry overnight in air to form not totally uniform red coatings . Both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions .
- Results or Outcomes: It was observed that both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions. This new phenomenon is attributed to a dissolution of dye and/or disruption of DR1 aggregates .
Safety And Hazards
Future Directions
Disperse Red 1 has potential applications for data transmission technologies, THz generation and detection, and optical sensors . It has been investigated for telecommunications applications because of its potential for the development of EO devices with high bandwidth and low driving voltage that originates from their molecular structures .
properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQABOMYTOFLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062678 | |
Record name | C.I. Disperse Red 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse red 1 | |
CAS RN |
2872-52-8 | |
Record name | Disperse Red 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2872-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Red 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse red 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Red 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.